

Application Note & Protocol: Quantification of 9-Nitrophenanthrene in Air Particulate Matter

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Compound of Interest

Compound Name: 9-Nitrophenanthrene

Cat. No.: B1214095

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Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Nitrophenanthrene is a member of the nitro-polycyclic aromatic hydrocarbon (nitro-PAH) family of compounds.^[1] These compounds are of significant environmental and toxicological concern due to their mutagenic and carcinogenic properties.^{[1][2]} Nitro-PAHs are typically found adsorbed to air particulate matter and are formed from the atmospheric reactions of parent PAHs with nitrogen oxides.^{[3][4]} Given their potential health impacts, robust and sensitive analytical methods are crucial for the accurate quantification of **9-nitrophenanthrene** in ambient air samples.^[1] This application note provides a detailed protocol for the quantification of **9-nitrophenanthrene** in air particulate matter using high-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The concentration of nitro-PAHs in air particulate matter is typically low, often in the picogram per cubic meter (pg/m³) range, which is about 100 to 1,000 times lower than for neutral PAHs.^[2] The following table summarizes quantitative data for **9-nitrophenanthrene** and related nitro-PAHs found in air particulate matter from various studies.

Compound	Sampling Location	Concentration Range	Analytical Method	Reference
Nitro-PAHs (general)	Urban	1 - 100 pg/m ³	GC-MS/MS	[2]
9-Nitroanthracene	Urban	10 pg/m ³	GC-MS/MS	[2]
2-Nitrofluoranthene	Urban (Taiwan)	Significantly higher than other nitro-PAHs	Not Specified	[5]
7-Nitrobenz(a)anthracene	Urban (Taiwan)	Elevated concentrations at specific sites	Not Specified	[5]
Total Nitro-PAHs	Industrial Park (Taiwan)	39.1–277 pg m ⁻³	GC-MS/MS	[6]

Experimental Protocols

This section details the methodologies for sample collection, preparation, and analysis for the quantification of **9-nitrophenanthrene** in air particulate matter.

Sample Collection

- Apparatus: High-volume air sampler.
- Filter Media: Glass fiber filters are typically used to trap particulate matter.[2]
- Procedure:
 - Pre-fire quartz fiber filters at 550°C for at least 8 hours before sampling to remove any organic contaminants.[7]
 - Place the pre-cleaned filter in the high-volume sampler.
 - Draw a known volume of air (e.g., approximately 300 m³ to 1000 m³) through the filter over a 24-hour period.[2][8]

- After sampling, carefully remove the filter, place it in a labeled container, and store it in a freezer at -18°C or lower until extraction to prevent degradation of the target analytes.[7]
- Field blanks should be collected by handling a filter in the same manner as the samples but without drawing air through it.[7]

Sample Preparation and Extraction

- Solvents: Dichloromethane, acetone, n-hexane, toluene (all HPLC or GC grade).
- Apparatus: Soxhlet extractor or ultrasonic bath, rotary evaporator, concentration tube.

Protocol:

- Cut a portion of the sampled filter into small pieces.
- Extraction (choose one of the following methods):
 - Soxhlet Extraction: Place the filter pieces into a Soxhlet thimble and extract with dichloromethane for a specified period (e.g., 18-24 hours).[2]
 - Ultrasonic Extraction: Place the filter portion in a beaker with a suitable solvent mixture, such as dichloromethane and acetone (1:1 v/v), and sonicate for 30 minutes.[6][9] Repeat the extraction process three times with fresh solvent.[7]
- Combine the extracts and concentrate the volume to approximately 1-2 mL using a rotary evaporator.
- A solvent exchange to toluene may be performed at this stage if required for the analytical method.[2]
- The extract can be further concentrated under a gentle stream of nitrogen.

Sample Cleanup (Optional but Recommended)

For complex matrices, a cleanup step is often necessary to remove interfering compounds.

- Apparatus: Glass chromatography column, silica gel, alumina.

- Procedure:
 - Prepare a chromatography column with silica gel or a combination of silica gel and alumina.
 - Apply the concentrated extract to the top of the column.
 - Elute the column with a suitable solvent or solvent mixture to separate the nitro-PAHs from other components.
 - Collect the fraction containing the nitro-PAHs and concentrate it as described in the extraction step.

Analytical Quantification

This method is highly sensitive for fluorescent compounds like **9-nitrophenanthrene**.

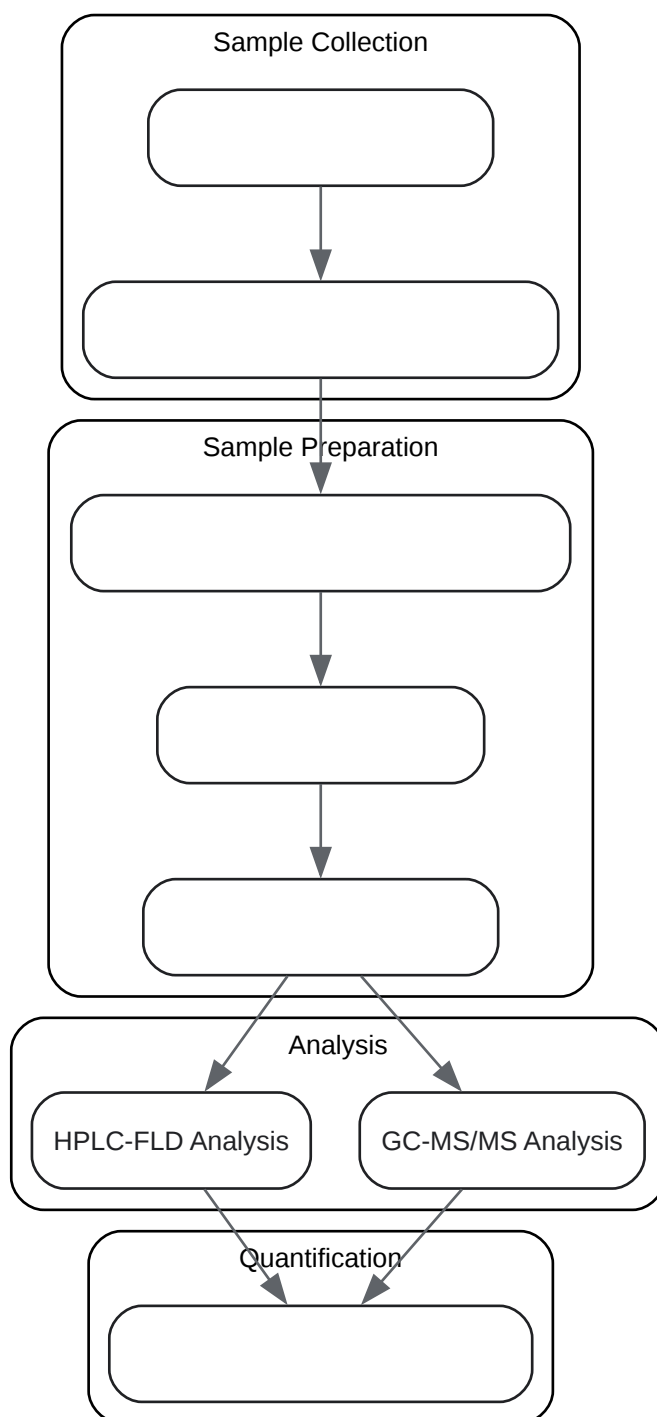
- Instrumentation: HPLC system with a fluorescence detector.
- Column: A column suitable for PAH analysis, such as a C18 column.
- Mobile Phase: A gradient of acetonitrile and water is commonly used.
- Procedure:
 - Prepare a series of calibration standards of **9-nitrophenanthrene** in a suitable solvent (e.g., acetonitrile).
 - Set the fluorescence detector to the optimal excitation and emission wavelengths for **9-nitrophenanthrene** (e.g., Ex: 254 nm, Em: 444 nm).[\[10\]](#)
 - Inject the prepared sample extract and calibration standards into the HPLC system.
 - Identify and quantify the **9-nitrophenanthrene** peak in the sample chromatogram by comparing its retention time and fluorescence signal to those of the calibration standards.

GC-MS, particularly with a triple quadrupole mass spectrometer (GC-MS/MS), offers high selectivity and sensitivity.

- Instrumentation: Gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole).
- Column: A capillary column suitable for PAH analysis (e.g., HP-5MS).[4]
- Carrier Gas: Helium.
- Injection Mode: Pulsed splitless.[4]
- MS Detection:
 - Selected Ion Monitoring (SIM) for single quadrupole MS: Monitor characteristic ions for **9-nitrophenanthrene**.
 - Multiple Reaction Monitoring (MRM) for triple quadrupole MS: This mode provides enhanced selectivity by monitoring a specific precursor ion and its product ions.[2] For 9-nitroanthracene (a related compound), precursor ion 223 and product ions 193 and 176 have been used.[2]
- Procedure:
 - Prepare calibration standards of **9-nitrophenanthrene**.
 - Inject the sample extract and standards into the GC-MS system.
 - Identify **9-nitrophenanthrene** based on its retention time and mass spectrum (or specific MRM transitions).
 - Quantify the amount of **9-nitrophenanthrene** in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow



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Caption: Workflow for **9-Nitrophenanthrene** Quantification.

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